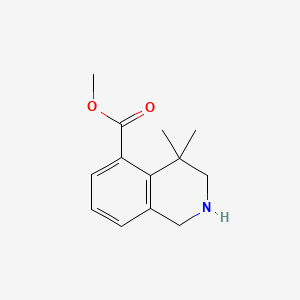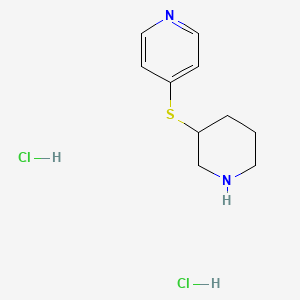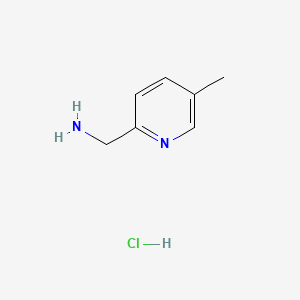
(5-Methylpyridin-2-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Methylpyridin-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 161647-06-9 . It has a molecular weight of 158.63 . The IUPAC name for this compound is (5-methyl-2-pyridinyl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for “(5-Methylpyridin-2-yl)methanamine hydrochloride” is 1S/C7H10N2.ClH/c1-6-2-3-7(4-8)9-5-6;/h2-3,5H,4,8H2,1H3;1H . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
“(5-Methylpyridin-2-yl)methanamine hydrochloride” is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique
Antidepressant-like Activity and ERK1/2 Phosphorylation : A derivative of (5-Methylpyridin-2-yl)methanamine was investigated for its antidepressant-like activity and ability to stimulate ERK1/2 phosphorylation. The compound showed promising pharmacokinetic profiles and potent antidepressant-like activity in animal models, suggesting potential applications in antidepressant drug development (Sniecikowska et al., 2019).
Antibacterial and Antifungal Activity : A study synthesized a compound related to (5-Methylpyridin-2-yl)methanamine and evaluated its antibacterial and antifungal properties. The results indicated acceptable antibacterial and antifungal activities, suggesting its potential application in antimicrobial treatments (Rao et al., 2013).
Zinc(II) Complexes in Polymerization : A study on zinc(II) complexes bearing (5-Methylpyridin-2-yl)methanamine derivatives as pre-catalysts for polylactide polymerization from rac-lactide revealed their potential application in material science. These complexes showed a preference for heterotactic polylactide, indicating their utility in specific polymerization processes (Kwon et al., 2015).
Bone Formation Enhancement : A compound structurally similar to (5-Methylpyridin-2-yl)methanamine was identified as a potential agent for treating bone disorders. This compound targeted the Wnt beta-catenin cellular messaging system and showed a dose-dependent increase in trabecular bone formation in animal models (Pelletier et al., 2009).
Methane Monooxygenase Modeling : In another study, complexes containing (5-Methylpyridin-2-yl)methanamine were used as models for methane monooxygenases. These complexes were studied for their ability to selectively hydroxylate alkanes, highlighting their potential application in catalysis and environmental science (Sankaralingam & Palaniandavar, 2014).
5-HT2A Receptor Agonists : Research involving compounds structurally related to (5-Methylpyridin-2-yl)methanamine focused on their potential as 5-HT2A receptor agonists. These compounds were evaluated for their effects on head-twitch behavior in rats, suggesting their possible application in neuropsychiatric disorder treatments (Vickers et al., 2001).
Synthesis and Characterization : Another study focused on the synthesis and characterization of (5-Methylpyridin-2-yl)methanamine derivatives, assessing their chemical properties for potential applications in various fields (Shimoga et al., 2018).
Safety and Hazards
The compound has been classified as having acute toxicity (oral), causing eye damage, skin irritation, and may cause respiratory irritation . The safety information pictograms associated with it are GHS05 and GHS06 . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician (P301 + P310) .
Propriétés
IUPAC Name |
(5-methylpyridin-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-6-2-3-7(4-8)9-5-6;/h2-3,5H,4,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQMYYRUFCHGQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylpyridin-2-yl)methanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

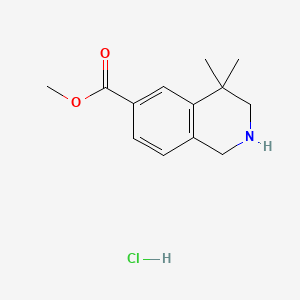


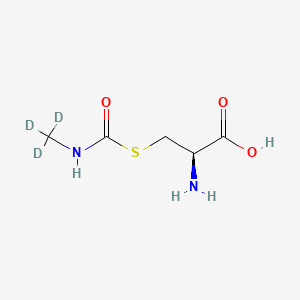

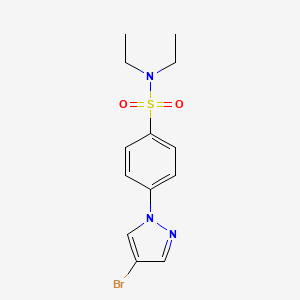
![(1R,4R,5S)-4-ethenyl-1-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B598785.png)
![3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B598786.png)
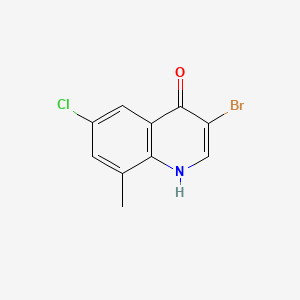

![P-[[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]phosphonic acid diethyl ester](/img/structure/B598793.png)

